molecular formula C10H7BrClNO B3305675 5-Bromo-1-chloro-6-methoxyisoquinoline CAS No. 923586-14-5

5-Bromo-1-chloro-6-methoxyisoquinoline

Cat. No.: B3305675
CAS No.: 923586-14-5
M. Wt: 272.52 g/mol
InChI Key: SEHOMHZTSKIRNV-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-6-methoxyisoquinoline (CAS: 205055-63-6) is a halogenated isoquinoline derivative characterized by bromo (Br), chloro (Cl), and methoxy (OCH₃) substituents at positions 5, 1, and 6, respectively. Its molecular formula is C₁₀H₇BrClNO, with a molecular weight of 296.53 g/mol. Isoquinoline derivatives are pivotal in medicinal chemistry due to their bioactivity, particularly as kinase inhibitors or intermediates in drug synthesis. The compound’s synthesis is challenging due to the need for precise regioselective halogenation and methoxylation, avoiding isomer mixtures common in traditional electrophilic substitution methods .

Properties

IUPAC Name

5-bromo-1-chloro-6-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-8-3-2-7-6(9(8)11)4-5-13-10(7)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHOMHZTSKIRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=NC=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728502
Record name 5-Bromo-1-chloro-6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923586-14-5
Record name 5-Bromo-1-chloro-6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-chloro-6-methoxyisoquinoline typically involves the bromination and chlorination of 6-methoxyisoquinoline. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-chloro-6-methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound .

Scientific Research Applications

Scientific Research Applications

5-Bromo-1-chloro-6-methoxyisoquinoline has several noteworthy applications across different scientific domains:

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules. It is utilized in:

  • Coupling Reactions : Acts as a substrate in palladium-catalyzed cross-coupling reactions, facilitating the formation of biaryl compounds.
  • Substitution Reactions : The bromine atom can be replaced by various nucleophiles, enabling the synthesis of diverse derivatives.

Biological Research

In biological contexts, this compound is explored for its potential as:

  • Biochemical Probes : It can be used to study biological pathways and mechanisms due to its ability to interact with specific molecular targets.
  • Antimicrobial Activity : Preliminary studies indicate potential activity against various bacterial strains, making it a candidate for further investigation into its efficacy as an antimicrobial agent.

Medicinal Chemistry

Research is ongoing to evaluate the therapeutic potential of this compound:

  • Anticancer Properties : Initial findings suggest that derivatives of isoquinoline compounds may exhibit cytotoxic effects against cancer cell lines. For example, studies have reported IC50 values indicating significant activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
Cell LineIC50 Value (µM)Reference
MCF-710–30
A54910–38

Industrial Applications

In industry, this compound is being investigated for its role in:

  • Development of Specialty Chemicals : Its unique chemical properties make it suitable for creating advanced materials and chemical sensors.

Case Studies and Research Findings

Recent studies have highlighted the multifaceted applications of this compound:

  • Antiviral Activity : Research has shown that derivatives exhibit inhibitory effects against viruses such as dengue virus serotype 2 (DENV2), indicating potential as antiviral agents .
  • Antimicrobial Testing : Various derivatives were tested against Gram-positive and Gram-negative bacteria, with some showing promising inhibition zones comparable to standard antibiotics .
  • Cytotoxicity Studies : Compounds derived from this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-6-methoxyisoquinoline involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Variations and Structural Similarity

The structural uniqueness of 5-bromo-1-chloro-6-methoxyisoquinoline lies in its trifunctional substitution pattern. Key analogs and their similarities (based on ) include:

Compound Name CAS Number Substituents Similarity Score
This compound 205055-63-6 Br (5), Cl (1), OCH₃ (6) Reference (1.00)
5-Bromo-6-methoxyisoquinoline 366445-82-1 Br (5), OCH₃ (6) 0.85
5-Bromo-1-chloro-6-methylisoquinoline 1233025-78-9 Br (5), Cl (1), CH₃ (6) 0.85
High-similarity analog (unidentified) 215453-51-3 Unknown 0.97

Key Observations :

  • Methoxy vs. Methyl Groups: The replacement of methoxy (OCH₃) with methyl (CH₃) at position 6 (e.g., CAS 1233025-78-9) reduces polarity, increasing hydrophobicity.
  • Chloro Substituent: The addition of Cl at position 1 in the target compound distinguishes it from 5-bromo-6-methoxyisoquinoline (CAS 366445-82-1), which lacks this substituent.
  • High-Similarity Analog (CAS 215453-51-3): With a 0.97 similarity score, this compound likely shares nearly identical substituents, possibly differing in halogen positioning or minor functional groups.

Physicochemical and Functional Properties

  • Electron Effects : The methoxy group’s electron-donating nature (+M effect) may counteract the electron-withdrawing effects of Br and Cl, creating a balanced electronic profile for nucleophilic aromatic substitution or metal-catalyzed reactions.
  • Biological Relevance : Compounds with methoxy groups (e.g., CAS 366445-82-1) are often explored for kinase inhibition, while chloro-substituted analogs (e.g., target compound) may exhibit enhanced binding to hydrophobic enzyme pockets.

Biological Activity

5-Bromo-1-chloro-6-methoxyisoquinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound (CAS No. 923586-14-5) is characterized by the following chemical structure:

  • Molecular Formula : C10H8BrClN2O
  • Molecular Weight : 273.54 g/mol

This compound can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a valuable building block in organic synthesis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of isoquinoline derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)≤ 0.25 µg/mL
Escherichia coli0.5 µg/mL
Pseudomonas aeruginosa1.0 µg/mL

These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Properties

The anticancer activity of isoquinoline derivatives has been extensively studied, with promising results indicating that this compound can inhibit the growth of various cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast)20.1>3
HeLa (Cervical)14.0>4
A549 (Lung)18.0>2

The mechanism of action appears to involve the induction of reactive oxygen species (ROS) and interference with tubulin polymerization, leading to apoptosis in cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It acts as an inhibitor or modulator of certain enzymes and receptors involved in critical biochemical pathways.

Proposed Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation.
  • Modulation of Signaling Pathways : It may alter signaling pathways that regulate cell survival and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of several isoquinoline derivatives, including this compound, against MRSA. The results indicated that this compound showed a remarkable reduction in bacterial viability at low concentrations, supporting its potential as a novel antibiotic .

Case Study 2: Anticancer Activity

In another investigation, researchers assessed the cytotoxic effects of the compound on various cancer cell lines. The study demonstrated that it induced significant cell death in MCF-7 and HeLa cells, with mechanisms involving ROS generation being a critical factor in its anticancer activity .

Q & A

Basic: What synthetic strategies are recommended for preparing 5-Bromo-1-chloro-6-methoxyisoquinoline?

To synthesize this compound, a multi-step approach is typically employed:

  • Step 1: Methoxy Introduction : Begin with halogenated isoquinoline precursors (e.g., 6-methoxyisoquinoline derivatives) to ensure regioselective substitution. Methoxy groups can act as directing agents during subsequent halogenation .
  • Step 2: Bromination : Use brominating agents like NBS (N-bromosuccinimide) or Br₂ in controlled conditions to avoid over-halogenation. Evidence from similar compounds (e.g., 5-Bromo-6-methoxyisoquinoline, CAS 366445-82-1) suggests >95% purity via halogenation under inert atmospheres .
  • Step 3: Chlorination : Introduce chlorine via electrophilic substitution or transition-metal catalysis (e.g., Pd-mediated coupling). Ensure reaction monitoring via TLC or HPLC to track progress .

Advanced: How can regioselectivity challenges during halogenation of the isoquinoline scaffold be mitigated?

Regioselectivity in polyhalogenated isoquinolines is influenced by:

  • Directing Groups : The methoxy group at position 6 directs electrophilic substitution to the para position (position 5), while steric effects from chlorine at position 1 may alter reactivity patterns .
  • Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to enhance selectivity during bromination. For example, 5-Bromoisoquinoline (CAS 34784-04-8) achieves regiocontrol via FeCl₃-mediated bromination .
  • Temperature Modulation : Lower temperatures (0–5°C) reduce kinetic competition between multiple reactive sites, as seen in brominated methoxybenzoic acid syntheses (e.g., 3-Bromo-5-methoxybenzoic acid, CAS 157893-14-6) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm). Compare with data from structurally similar compounds like 5-Bromoisoquinoline (mp 83–87°C) .
  • HPLC-PDA : Assess purity (>95% as per CAS 366445-82-1) using C18 columns with acetonitrile/water gradients .
  • Melting Point Analysis : Cross-reference observed mp with literature values (e.g., 5-Bromoisoquinoline: 83–87°C ).

Advanced: How can contradictions in reaction yields under varying catalytic conditions be resolved?

Yield discrepancies often arise from:

  • Catalyst Deactivation : Trace moisture or oxygen can poison metal catalysts (e.g., Pd). Use rigorous drying protocols (e.g., molecular sieves) and inert atmospheres, as recommended for brominated methoxybenzoic acid syntheses .
  • Competing Side Reactions : Monitor intermediates via LC-MS. For example, over-chlorination in 1-Chloro-2,4-dibromobenzene (CAS 29604-75-9) is minimized by limiting Cl₂ stoichiometry .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance halogenation rates but may reduce selectivity. Optimize solvent systems using DOE (Design of Experiments) .

Advanced: How does the methoxy group influence the compound’s stability during storage?

  • Hydrolytic Sensitivity : The methoxy group can undergo demethylation under acidic conditions. Store at 0–6°C in anhydrous environments, as advised for 5-Bromo-2-methoxyphenylboronic acid (stable at 0–6°C ).
  • Photostability : Methoxy-substituted aromatics are prone to photooxidation. Use amber vials and avoid UV exposure, as implemented for 4-Bromo-2-methoxybenzoic acid (CAS 72135-36-5) .

Basic: What purification methods ensure high-purity this compound?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 1:4 to 1:2) for intermediates like 5-Bromo-6-methoxyisoquinoline .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from analogous compounds (e.g., 5-Bromoisoquinoline, recrystallized from hexane ).

Advanced: What computational tools predict reactivity trends in polyhalogenated isoquinolines?

  • DFT Calculations : Model electrophilic aromatic substitution (Hammett σ values) to predict halogenation sites. For example, methoxy groups (σ ≈ -0.27) activate adjacent positions .
  • Molecular Dynamics : Simulate solvent-catalyst interactions to optimize reaction trajectories, as applied to brominated acetophenone derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1-chloro-6-methoxyisoquinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-chloro-6-methoxyisoquinoline

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